Cyclopentylacetyl chloride

Overview

Description

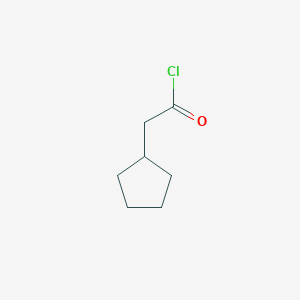

Cyclopentylacetyl chloride is an organic compound with the molecular formula C7H11ClO. It is a colorless to pale yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylacetyl chloride can be synthesized through the reaction of cyclopentylacetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to manage the release of gaseous by-products and ensure the purity of the final product. The reaction conditions, such as temperature and concentration of reactants, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Cyclopentylacetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reacting with amines to form amides.

Hydrolysis: Reacts with water to form cyclopentylacetic acid and hydrochloric acid.

Reduction: Can be reduced to cyclopentylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Amines: For nucleophilic substitution to form amides.

Water: For hydrolysis reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Amides: Formed from reactions with amines.

Cyclopentylacetic Acid: Formed from hydrolysis.

Cyclopentylacetaldehyde: Formed from reduction

Scientific Research Applications

Cyclopentylacetyl chloride is used in various scientific research applications, including:

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

Chemical Research: Used in the synthesis of complex organic molecules.

Biological Studies: Employed in the modification of biomolecules for research purposes.

Industrial Applications: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopentylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular target is typically the nucleophilic site on the reactant molecule, where the acyl group from this compound is transferred, forming a new covalent bond .

Comparison with Similar Compounds

Cyclopentylacetic Acid: The parent acid from which cyclopentylacetyl chloride is derived.

Phenylacetyl Chloride: Another acyl chloride with a phenyl group instead of a cyclopentyl group.

Cyclohexanecarbonyl Chloride: Similar structure but with a cyclohexane ring instead of a cyclopentane ring

Uniqueness: this compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in its reactions. This makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals where these properties are advantageous .

Biological Activity

Cyclopentylacetyl chloride, a chemical compound with the formula CHClO, serves as an acylating agent in various chemical reactions. Its biological activity is of interest primarily in the fields of medicinal chemistry and pharmacology, where it is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and in the modification of biomolecules. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is characterized by its reactivity as an acylating agent. It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. The mechanism involves the transfer of the acyl group from this compound to a nucleophilic site on the reactant molecule, forming a new covalent bond. This property makes it valuable in organic synthesis, particularly in pharmaceutical applications.

Biological Applications

Pharmaceutical Synthesis

this compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its role in creating complex organic molecules is crucial for developing new therapeutic agents. For instance, it has been employed in synthesizing compounds that exhibit antimicrobial properties, targeting specific pathways in pathogenic microorganisms .

Biological Studies

In biological research, this compound has been utilized to modify biomolecules for various studies. Its ability to form stable covalent bonds allows researchers to investigate protein interactions and enzyme mechanisms. This aspect is particularly important in studying enzyme inhibitors that could lead to new drug discoveries targeting diseases such as cancer and infections caused by resistant pathogens .

Case Studies

-

Antimicrobial Activity

A study focused on the synthesis of derivatives from this compound demonstrated its potential in developing antimicrobial agents targeting the methylerythritol phosphate (MEP) pathway, which is essential for many pathogenic bacteria but absent in humans. The derivatives showed significant inhibition against key enzymes involved in this pathway, suggesting a promising avenue for drug development . -

Cancer Research

Another investigation highlighted this compound's role in synthesizing indoline-5-sulfonamides that inhibit tumor-associated carbonic anhydrases (CA IX and XII). These compounds exhibited potent inhibitory activity with Ki values indicating their potential efficacy in treating hypoxic tumors . The ability to modify existing compounds using this compound enhances their therapeutic profiles.

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

2-cyclopentylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILLIUYSJFTTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392926 | |

| Record name | Cyclopentylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-99-2 | |

| Record name | Cyclopentylacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.